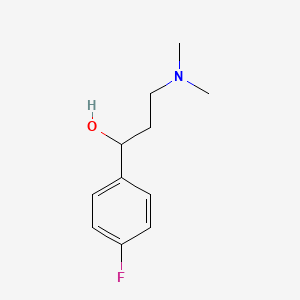

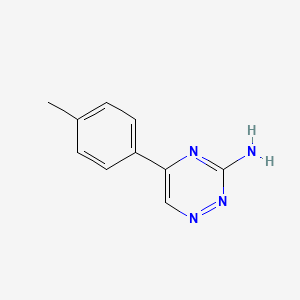

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol, also known as 4-fluoro-N,N-dimethylbenzyl alcohol (FDMA), is a synthetic organic compound that has been used in several scientific research applications. FDMA has a wide range of applications, from drug synthesis to biochemical and physiological studies. This compound is used in a variety of experiments due to its unique chemical structure and properties, which make it a useful tool for researchers.

Scientific Research Applications

Reactions and Synthesis

Reactivity with Aryl α-Bromoacetophenones

3-(N,N-Dimethylamino)propan-1-ol reacts with aryl α-bromoacetophenones to form specific ammonium bromides, refuting earlier claims of forming a seven-membered ring hemiketal (Garcia, Fronczek, & Gandour, 1992).

Engineering Carbonyl Reductase for Synthesis of Antidepressants

This compound serves as an intermediate in synthesizing antidepressants. Enzymatic reduction techniques have been applied to achieve high enantioselectivity in producing specific isomers of this compound (Zhang et al., 2015).

Formation of N,N-Dimethyl-3-aryloxy-3-aryl-1-propanamines

This involves a reaction with mesyl chloride and phenols, leading to specific propanamines via an azetidinium ion intermediate (O’Brien, Phillips, & Towers, 2002).

Electropolymerization and Material Science

- Synthesis for Electropolymerizable Silicon Naphthalocyanines: The compound is used in synthesizing silicon naphthalocyanines (SiNcs) for electropolymerization studies. These studies are significant for materials science, particularly in understanding aggregation behavior and electrochemical properties (Bıyıklıoğlu & Alp, 2017).

Chemical Library Generation

- Diverse Chemical Library Development: It has been used as a starting material in alkylating and ring closure reactions, creating a diverse range of compounds. This is crucial for drug discovery and developing new materials (Roman, 2013).

Photophysical and Spectral Studies

- Fluorescence and Solvatokinetic Effects: Studies have been conducted on derivatives of this compound to understand their photophysical properties, including fluorescence in different media, which has implications in fields like optical materials and sensors (Pannipara et al., 2015).

Quantum Mechanics and Drug Studies

- Quantum Mechanics in Drug Analysis: The compound has been analyzed using quantum mechanical methods to understand its molecular properties, which are vital for assessing therapeutic properties (Khajehzadeh & Moghadam, 2017).

Miscellaneous Applications

- Esterification Mechanisms: The compound has been used to study esterification mechanisms, highlighting the importance of molecular structure in chemical reactions (Steels, Clercq, & Maskill, 1993).

properties

IUPAC Name |

3-(dimethylamino)-1-(4-fluorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKHYYJUHCVYMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Phenylmethoxycarbonylamino)-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2415105.png)

![1-(2-methyl-1H-indol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2415110.png)

![2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B2415114.png)

![1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2415116.png)

![4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole](/img/structure/B2415118.png)

![2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-cyclohexylacetamide](/img/structure/B2415120.png)

![1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2415121.png)

![N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2415126.png)

![Methyl 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2415127.png)